6-O-Feruloylglucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

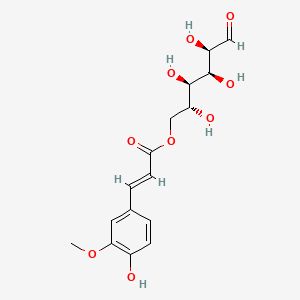

6-O-Feruloylglucose: is a natural compound belonging to the ester class of chemicals. It is a derivative of ferulic acid and glucose, with the ferulic acid moiety esterified at the 6th position of the glucose molecule. This compound is known for its antioxidant properties and is found in various plants, including wheat, barley, and apples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-O-Feruloylglucose can be synthesized through chemical methods, although these are typically used on a laboratory scale. The synthesis involves the esterification of ferulic acid with glucose under specific conditions. The reaction generally requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods: Industrial production of this compound is more commonly achieved through extraction from natural sources. Plants like wheat, barley, and apples are rich in this compound. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6-O-Feruloylglucose undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ferulic acid moiety to its corresponding alcohol.

Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield ferulic acid and glucose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives of ferulic acid.

Substitution: Free ferulic acid and glucose.

Wissenschaftliche Forschungsanwendungen

6-O-Feruloylglucose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.

Medicine: Research has shown its potential in protecting cells from oxidative damage, which is relevant in conditions like cancer and neurodegenerative diseases.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties

Wirkmechanismus

The primary mechanism by which 6-O-Feruloylglucose exerts its effects is through its antioxidant activity. The ferulic acid moiety can neutralize free radicals by donating an electron, thereby preventing oxidative damage to cells. This compound also inhibits the growth of certain bacterial strains by interfering with their oxidative DNA damage repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

- 1-O-Feruloylglucose

- 2-O-Feruloylglucose

- 4-O-Feruloylglucose

- 6-O-Sinapoylglucose

- 5-O-Coumaroylquinic acid

- 4-O-Feruloylquinic acid

- 5-O-Feruloylquinic acid

Comparison: 6-O-Feruloylglucose is unique due to its specific esterification at the 6th position of glucose, which may influence its solubility and reactivity compared to other feruloylglucose isomers. Its antioxidant properties are comparable to those of other ferulic acid derivatives, but its specific structure may offer distinct advantages in certain applications, such as enhanced stability in cosmetic formulations .

Biologische Aktivität

6-O-Feruloylglucose is a phenolic compound that has garnered attention for its diverse biological activities, particularly its antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

This compound is a phenylpropanoid glycoside, characterized by the presence of a feruloyl group esterified at the 6-position of glucose. Its molecular formula is C16H20O9 with a molecular weight of 356.3 g/mol. The compound exhibits significant solubility in organic solvents, which facilitates its extraction from natural sources such as wheat, barley, and apples .

Antioxidant Activity

One of the most notable biological activities of this compound is its antioxidant capacity . Research indicates that it can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and neurodegenerative disorders. The compound has been shown to inhibit oxidative DNA damage and protect cellular components from oxidative stress .

The antioxidant activity primarily involves the following mechanisms:

- Scavenging Free Radicals : this compound can neutralize reactive oxygen species (ROS), thereby preventing cellular damage.

- Inhibition of Oxidative Enzymes : It inhibits enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes linked to oxidative stress .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. Notably, it has been shown to inhibit the growth of wild-type strains of Escherichia coli, while having no effect on mutants resistant to oxidative DNA damage. This suggests a targeted mechanism where the compound's antioxidant properties contribute to its antimicrobial effects .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

- Cancer Prevention : Due to its ability to combat oxidative stress and inhibit cell proliferation in cancer cells, it may serve as a preventive agent against certain cancers.

- Neuroprotection : Its protective effects against oxidative damage suggest potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Cosmetic Industry : The compound's antioxidant properties make it valuable in skincare formulations aimed at reducing oxidative damage to skin cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Position | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-O-Feruloylglucose | 1 | Moderate | Low |

| 2-O-Feruloylglucose | 2 | Moderate | Moderate |

| This compound | 6 | High | High |

| 4-O-Feruloylglucose | 4 | Low | Low |

| 5-O-Coumaroylquinic acid | - | Moderate | Moderate |

This table illustrates that this compound stands out due to its high antioxidant and antimicrobial activities compared to other feruloylglucose isomers.

Case Studies

- Antioxidant Efficacy Study : A study published in Functional Foods in Health and Disease demonstrated that extracts containing this compound significantly reduced markers of oxidative stress in human cell lines exposed to ROS .

- Microbial Inhibition Research : Another investigation highlighted how this compound effectively inhibited E. coli growth, showcasing its potential as a natural preservative in food systems .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBITMSCIPALTP-LFJMMHPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the identification of 6-O-Feruloylglucose in Amontillado sherry wine?

A1: This study marks the first-time identification of this compound in Sherry wines. [] Researchers utilized high-speed counter-current chromatography (HSCCC) and HPLC-DAD-MS to comprehensively analyze the phenolic composition of Amontillado sherry, revealing this previously unreported compound. This discovery expands our understanding of the complex chemical profile of Sherry wines and hints at the potential presence of this compound in other food and beverage sources.

Q2: Does the research suggest any potential benefits associated with the identified compounds, including this compound?

A2: While the study primarily focuses on identifying and characterizing compounds in Amontillado sherry, it does note that fractions containing compounds like gallic acid, protocatechuic acid, protocatechualdehyde, trans-caftaric acid, syringic acid, isovanillin, and tyrosol exhibited higher antioxidant capacity (ABTS). [] Although this compound isn't explicitly mentioned in this context, its presence alongside these other phenolic compounds with known antioxidant properties suggests it may also contribute to the overall antioxidant potential of the wine. Further research is needed to confirm the specific properties and potential benefits of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.